molecular formula C11H15NO B2491310 (2S,5r)-5-methyl-2-phenylmorpholine CAS No. 1350768-51-2

(2S,5r)-5-methyl-2-phenylmorpholine

Cat. No.: B2491310
CAS No.: 1350768-51-2
M. Wt: 177.247
InChI Key: LQHGEOIBMBXJGV-MWLCHTKSSA-N
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Description

Significance of the Morpholine (B109124) Heterocyclic Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govnih.gov This is attributed to its advantageous physicochemical, biological, and metabolic properties. nih.govsci-hub.se The presence of the morpholine moiety can enhance a molecule's potency and confer favorable drug-like characteristics, including improved pharmacokinetics. nih.govresearchgate.net

Morpholine and its derivatives exhibit a wide array of pharmacological activities, including but not limited to:

Anticancer nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Antiviral nih.govresearchgate.net

Anticonvulsant nih.gov

Antimicrobial nih.govresearchgate.net

Analgesic ijprems.comresearchgate.net

This versatile scaffold is found in numerous FDA-approved drugs. For instance, Linezolid is an antibiotic, Gefitinib is an anticancer agent, and Aprepitant is an antiemetic used to manage chemotherapy-induced nausea. sci-hub.seijprems.com The morpholine ring in these drugs contributes to their therapeutic efficacy by improving solubility, metabolic stability, and bioavailability. sci-hub.sethieme-connect.com Its ability to form hydrogen bonds via the oxygen atom and engage in hydrophobic interactions makes it a valuable component in designing molecules that can effectively interact with biological targets. researchgate.netnih.gov

DrugTherapeutic ClassRole of Morpholine Moiety
Linezolid AntibioticIntegral part of the pharmacophore. ijprems.com
Gefitinib AnticancerProlongs the plasma half-life. sci-hub.se
Aprepitant AntiemeticIncreases potency by reducing basicity. sci-hub.seacs.org
Rivaroxaban AnticoagulantContributes to inhibitory activity and oral absorption. sci-hub.se
Reboxetine AntidepressantKey component for CNS activity. acs.orgresearchgate.net

Overview of Substituted 2-Phenylmorpholines and Their Research Relevance

Substituted 2-phenylmorpholines are derivatives of 2-phenylmorpholine (B1329631), which itself is the parent compound of this class. wikipedia.org These compounds have been a significant area of research due to their action as monoamine neurotransmitter releasing agents, primarily affecting dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgwikipedia.org This mechanism of action gives them stimulant effects. wikipedia.org

Historically, Phenmetrazine (3-methyl-2-phenylmorpholine) was used as an anorectic medication in the 1950s. nih.gov Its N-methylated analog, Phendimetrazine , also saw use for the same indication and is believed to exert its effects by being converted to phenmetrazine in the body. google.com However, due to their potential for abuse, these compounds are now controlled substances. google.com

Contemporary research into substituted 2-phenylmorpholines often focuses on developing new therapeutic agents, for example, for smoking cessation or treating ADHD. wikipedia.orgnih.gov Scientists synthesize and test various analogues with different substitutions on the phenyl or morpholine rings to fine-tune their pharmacological properties. nih.govnih.gov For instance, the introduction of substituents on the phenyl ring can alter the compound's activity at dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov This ongoing research highlights the continued relevance of the 2-phenylmorpholine scaffold in the quest for novel therapeutics. benthamdirect.com

CompoundSubstitutionPrimary Research Interest
Phenmetrazine 3-methylAnorectic, stimulant nih.gov
Phendimetrazine 3,4-dimethylAnorectic (prodrug to phenmetrazine) google.com
3-Fluorophenmetrazine (B1651833) 3-fluoro on phenyl ringDesigner drug, stimulant nih.gov
4-Methylphenmetrazine 4-methyl on phenyl ringPotential entactogen properties nih.gov
(2S,5r)-5-methyl-2-phenylmorpholine 5-methylMonoamine transporter activity google.com

Stereochemical Considerations in Bioactive Morpholine Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and development. patsnap.comslideshare.net For chiral molecules like many morpholine derivatives, different stereoisomers (enantiomers and diastereomers) can exhibit vastly different pharmacological and toxicological profiles. nih.govbiomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. patsnap.comresearchgate.net

The significance of stereochemistry is well-documented for bioactive morpholines. For example, in the development of dual serotonin and norepinephrine reuptake inhibitors based on the 2-[(phenoxy)(phenyl)methyl]morpholine scaffold, it was found that the stereochemistry at the C2 position of the morpholine ring was a key determinant of activity. nih.gov The (S,S) and (R,R) enantiomers displayed different potencies and selectivities for the serotonin and norepinephrine transporters. nih.gov

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that emphasize the importance of understanding the stereochemistry of new drug candidates. nih.gov These guidelines require that the absolute stereochemistry of chiral centers be determined early in the drug development process. nih.gov This underscores the need for stereoselective synthesis methods to produce single, active enantiomers, thereby avoiding the potential for inactive or even harmful effects from other stereoisomers. nih.govresearchgate.net The synthesis of specific stereoisomers, such as this compound, often requires specialized synthetic strategies to control the stereochemical outcome. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-5-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGEOIBMBXJGV-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s,5r 5 Methyl 2 Phenylmorpholine and Analogues

General Strategies for Morpholine (B109124) Ring Formation

The construction of the morpholine scaffold is a cornerstone of various synthetic endeavors. Key strategies often involve the formation of the heterocyclic ring from acyclic precursors, primarily through the reaction of amino alcohols with suitable electrophiles or via intramolecular cyclization reactions.

Approaches from Amino Alcohols and Epoxides

A prevalent and effective method for synthesizing morpholine derivatives involves the reaction of amino alcohols with epoxides. nih.gov This approach is particularly valuable for creating substituted morpholines, where the substituents are introduced via the choice of the starting materials. The reaction typically proceeds via a nucleophilic attack of the amine on the epoxide ring, followed by a subsequent cyclization step.

For the synthesis of trans-2,5-disubstituted morpholines, such as (2S,5R)-5-methyl-2-phenylmorpholine, this strategy can be highly effective. A general procedure involves reacting an appropriate amine with an epoxide in a suitable solvent, such as methanol, under a nitrogen atmosphere. google.com For instance, the reaction of (S)-2-amino-1-propanol with (R)-styrene oxide would be a direct approach to forming the desired amino diol intermediate, which can then be cyclized to the target morpholine. The regioselectivity of the epoxide ring-opening is a critical factor in determining the final substitution pattern of the morpholine ring.

Cyclization Reactions in Morpholine Synthesis

Intramolecular cyclization is another fundamental strategy for the formation of the morpholine ring. These reactions typically involve a precursor molecule containing both the nitrogen and oxygen atoms of the future ring, along with a suitable leaving group to facilitate ring closure.

Various cyclization strategies have been developed, including those mediated by acids or bases, as well as metal-catalyzed processes. For example, a palladium-catalyzed hydroamination reaction has been utilized for the stereoselective synthesis of 2,5-disubstituted morpholines. This method involves the cyclization of carbamate-protected aminoalkenes, which are formed from the reaction of aziridines with unsaturated alcohols. The palladium catalyst facilitates the intramolecular addition of the amine to the double bond, leading to the formation of the morpholine ring with high diastereoselectivity.

Stereoselective Synthesis of 2,5-Disubstituted Morpholine Derivatives

The biological activity of morpholine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. This section explores various approaches to control the enantiomeric and diastereomeric outcome of the synthesis of 2,5-disubstituted morpholines.

Enantioselective and Diastereoselective Routes

Achieving high levels of both enantioselectivity and diastereoselectivity is a key challenge in the synthesis of compounds like this compound. Enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholine derivatives have been successfully developed. nih.gov These routes often start with enantiopure epoxides and amino alcohols, thereby setting the stereocenters at an early stage. nih.gov The challenge then lies in achieving regioselective hydroxyl activation and subsequent ring closure of the resulting amino diol adduct to favor the desired trans diastereomer. nih.gov

One notable approach is the I2-mediated diastereoselective synthesis of amino acid-derived trans-2,5-disubstituted morpholines. This method utilizes a 6-exo-trig type cyclization from a common synthetic intermediate, providing the target morpholines in high yields and with excellent diastereoselectivity.

Starting MaterialsReagents and ConditionsProductDiastereoselectivity
Enantiopure Epoxides and Amino Alcohols1. Reaction of epoxide and amino alcohol; 2. Regioselective hydroxyl activation; 3. Ring closuretrans-2,5-Disubstituted MorpholinesHigh
Amino Acid-derived IntermediateI2-mediated 6-exo-trig cyclizationtrans-2,5-Disubstituted MorpholinesHigh

Polymer-Supported Stereoselective Synthesis

Solid-phase organic synthesis offers several advantages, including ease of purification and the potential for automation. Polymer-supported stereoselective synthesis has been successfully applied to the preparation of morpholine derivatives. This approach often involves immobilizing a starting material, such as an amino acid, on a solid support and then carrying out the synthetic sequence on the resin.

For example, the synthesis of morpholine-3-carboxylic acid derivatives has been achieved using immobilized Fmoc-protected serine or threonine as starting materials. researchgate.net After a series of reactions on the solid phase to build the necessary intermediates, the target morpholines are cleaved from the resin. This method allows for the stereoselective formation of the morpholine ring, with the stereochemistry of the final product being influenced by the chiral starting material and the reagents used in the synthesis. researchgate.net

Solid SupportStarting MaterialKey StepsProduct
Wang ResinImmobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH1. N-alkylation/N-sulfonylation; 2. Cleavage from resin with TFA; 3. Reduction with triethylsilaneMorpholine-3-carboxylic acid derivatives

Enzymatic and Chemical Asymmetric Synthesis Considerations

Enzymes are highly selective catalysts that can be employed for the asymmetric synthesis of chiral compounds. Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of morpholine synthesis, enzymes can be used to selectively react with one enantiomer of a racemic intermediate, leaving the other enantiomer unreacted and thus allowing for their separation.

For instance, lipases have been used for the highly selective kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. google.com This enzymatic hydrolysis allows for the preparation of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids in high enantiomeric purity. google.com These enantiopure building blocks can then be used in the synthesis of more complex morpholine derivatives.

Furthermore, chemoenzymatic approaches, which combine enzymatic reactions with chemical synthesis steps, have been developed for the versatile synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines. acs.org These methods often utilize a hydroxynitrile lyase-mediated addition of cyanide to aldehydes to create chiral cyanohydrins, which are then converted to the desired morpholine products through a series of chemical transformations. acs.org

EnzymeSubstrateReaction TypeProducts
Lipase (e.g., from Candida rugosa)Racemic n-butyl 4-benzylmorpholine-2-carboxylateKinetic Resolution (Hydrolysis)(S)-N-Boc-morpholine-2-carboxylic acid and unreacted (R)-ester
Hydroxynitrile LyaseAldehydesCyanide AdditionChiral Cyanohydrins

Synthesis of Specifically Substituted Phenylmorpholines

The synthesis of specifically substituted phenylmorpholines, particularly those with defined stereochemistry, is a significant area of research due to their prevalence in pharmacologically active compounds. Methodologies often focus on the diastereoselective and enantioselective construction of the morpholine ring, starting from readily available chiral precursors.

A key strategy for synthesizing trans-2,5-disubstituted morpholine derivatives involves the reaction of enantiomerically pure epoxides with amino alcohols. acs.org This approach addresses the challenge of regioselective hydroxyl activation and subsequent ring closure. For the synthesis of this compound, a general procedure has been documented that involves the reaction of an appropriate amine, such as (R)-alaninol, with (S)-styrene oxide in methanol. google.com This initial reaction is followed by a cyclization step to form the morpholine ring.

Efficient and highly stereoselective methods have been developed to produce gram quantities of trans-2,5-disubstituted morpholine derivatives. acs.org These protocols are designed to accommodate substituents of varying steric bulk at the 5-position of the morpholine ring. For less sterically hindered substituents, like a methyl group, one variation of the synthetic scheme is employed, while a different variation is used for larger substituents. acs.org

More recent and environmentally conscious approaches report a simple, high-yield, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to a variety of substituted morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.orgnih.gov This method is notable for the clean isolation of monoalkylation products from a simple SN2 reaction between an amine and ethylene sulfate. chemrxiv.orgchemrxiv.orgnih.gov

Advanced, catalyst-driven methods have also been established. For instance, a rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides a pathway to various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high yields and excellent diastereoselectivity. rsc.org Another diastereoselective method involves an iodine-mediated 6-exo-trig type cyclization of intermediates derived from amino acids, yielding trans-2,5-disubstituted morpholines. figshare.com

The synthesis of specific analogues, such as 4-methylphenmetrazine (4-MPM), illustrates a multi-step process. This synthesis starts with the bromination of a substituted propiophenone, followed by a reaction with ethanolamine, and finally, a reduction step using sodium borohydride (B1222165) and cyclization with sulfuric acid to form the substituted phenylmorpholine ring. nih.gov

The following tables summarize the findings from various synthetic methodologies for producing substituted phenylmorpholines.

Table 1: Synthesis of this compound and its Diastereomer

Entry Starting Materials Product Yield Reference
1 Amine 3 and Epoxide 2a (2S,5R)-5-Methyl-2-phenyl-morpholine (6a) & (2R,5R)-5-Methyl-2-phenyl-morpholine (7a) 33% (of intermediate amine 5a) google.com

General procedure A was followed using amine 3 (0.50 mL, 6.42 mmol) and epoxide 2a (0.61 mL, 5.33 mmol) in dry MeOH (30 mL) under N2 to afford the intermediate amine 5a.

Table 2: Stereoselective Synthesis of trans-2,5-Disubstituted Morpholine Derivatives

Entry 5-Substituent Overall Yield Number of Steps Stereochemistry Reference
1 Methyl 48% 7 Single diastereomer acs.org
2 Benzyl 40% 7 Diastereomerically pure acs.org

The protocol involves the reaction of enantiopure epoxides with amino alcohols, followed by deprotection using sodium naphthalenide in tetrahydrofuran.

Table 3: Synthesis of Substituted Phenylmorpholine Analogues

Product Starting Ketone Key Reagents Final Form Melting Point (°C) Reference

Mechanistic and Pre Clinical Pharmacological Investigations of 2s,5r 5 Methyl 2 Phenylmorpholine Analogues

Monoamine Neurotransmitter System Modulation

Substituted phenylmorpholines are recognized primarily as monoamine releasing agents, a mechanism they share with classic stimulants. wikipedia.org Their pharmacological activity is largely defined by their potency and selectivity for the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. google.com

Analogues of (2S,5R)-5-methyl-2-phenylmorpholine are potent modulators of the dopamine system. The parent compound, 2-phenylmorpholine (B1329631), is an effective dopamine releasing agent. wikipedia.org Studies using rat brain synaptosomes have quantified this activity, demonstrating that these compounds can trigger the release of dopamine and, in some cases, inhibit its reuptake. For instance, 2-phenylmorpholine itself is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org

The stereoisomer of phenmetrazine, known as pseudophenmetrazine, exhibits nuanced effects on the dopamine system. Its (+)-enantiomer is a weak dopamine releaser, while the (-)-enantiomer acts as a weak dopamine reuptake inhibitor. wikipedia.org When combined as a racemic mixture, pseudophenmetrazine functions more as a dopamine reuptake inhibitor. wikipedia.org This suggests that the specific stereochemistry and substitutions on the phenylmorpholine ring are critical determinants of the precise mechanism of action at the dopamine transporter.

The most pronounced effect of many phenylmorpholine analogues is on the norepinephrine system. wikipedia.org 2-Phenylmorpholine and its derivative phenmetrazine are potent releasing agents of norepinephrine. wikipedia.org This activity is believed to contribute significantly to the stimulant effects of this class of compounds.

Pseudophenmetrazine is a modest releasing agent of norepinephrine, with an EC₅₀ value of 514 nM. wikipedia.org The strong activity at the norepinephrine transporter (NET) relative to other monoamine transporters is a characteristic feature of many compounds in this family, classifying them as potent norepinephrine-dopamine releasing agents. wikipedia.orgnih.govnih.gov

Compared to their potent effects on dopamine and norepinephrine, phenylmorpholine analogues generally display significantly weaker activity at the serotonin transporter (SERT). wikipedia.orgwikipedia.org For example, 2-phenylmorpholine and phenmetrazine have EC₅₀ values for serotonin release that are orders of magnitude higher than their values for dopamine and norepinephrine release, indicating low potency. wikipedia.org Similarly, neither enantiomer of pseudophenmetrazine has a significant impact on serotonin release or reuptake. wikipedia.org

While direct interaction with SERT is weak, the broader serotonin system's interplay with dopamine pathways is complex. nih.gov Studies have shown that specific serotonin receptor subtypes can modulate dopamine release; for instance, 5-HT1A and 5-HT1B receptors may facilitate it, while 5-HT2 receptors can be inhibitory. nih.gov Although the primary mechanism for phenylmorpholines is not serotonergic, some derivatives with specific substitutions have been noted to act as agonists at serotonin receptors. wikipedia.org

Monoamine Releasing Activity of Phenylmorpholine Analogues

Compound Dopamine (DA) Release EC₅₀ (nM) Norepinephrine (NE) Release EC₅₀ (nM) Serotonin (5-HT) Release EC₅₀ (nM)
2-Phenylmorpholine 86 79 20,260
Phenmetrazine 70–131 29–50.4 7,765–>10,000
Pseudophenmetrazine >10,000 (Releaser) / 2,630 (Inhibitor Kᵢ) 514 >10,000

Data derived from in vitro assays using rat brain synaptosomes. wikipedia.orgwikipedia.org

In Vitro Enzyme Inhibition and Receptor Binding Studies

Beyond their primary action on monoamine transporters, the pharmacological profile of phenylmorpholine analogues is further characterized by their interactions with other molecular targets.

The principal molecular targets for the this compound class of compounds are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). wikipedia.orggoogle.com However, some derivatives exhibit activity at other receptors. Certain analogues with an N-propyl substitution, for example, have been found to act as dopamine receptor agonists. wikipedia.org Additionally, some substituted phenylmorpholines function as agonists at serotonin receptors. wikipedia.org There is limited specific information in the reviewed literature regarding the interaction of this compound or its close analogues with protein kinases.

The biological activity of phenylmorpholine analogues has been evaluated in pre-clinical cellular assays, primarily through neurotransmitter release studies in rat brain synaptosomes. wikipedia.org These in vitro models allow for the quantification of a compound's potency (measured by EC₅₀ values) to release monoamines.

The data clearly indicate that compounds like 2-phenylmorpholine and phenmetrazine are potent releasing agents at DAT and NET, with substantially less activity at SERT. wikipedia.org Phendimetrazine, a close analogue, is considered a prodrug that exerts its effects through its conversion to phenmetrazine. google.com The evaluation in these cellular systems confirms that the primary mechanism of this class is the modulation of dopamine and norepinephrine release, which underlies their potential as central nervous system stimulants. wikipedia.orggoogle.com

Insights from Related Phenylmorpholine Derivatives

The study of analogues and related derivatives of this compound has provided significant insights into the structure-activity relationships (SAR) governing the pharmacological effects of this class of compounds. Most substituted phenylmorpholines act as monoamine neurotransmitter releasers, leading to stimulant effects. wikipedia.org Modifications to the phenylmorpholine scaffold, including substitutions on the phenyl ring and alterations to the morpholine (B109124) ring, have been shown to modulate potency and selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Influence of Ring Substitution

Systematic modifications of the phenylmorpholine structure have revealed key determinants of transporter activity. The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA). wikipedia.org The addition of a methyl group at the 3-position of the morpholine ring, as seen in phenmetrazine, maintains potent activity at DAT and NET, with significantly less effect on SERT. nih.gov

Further substitutions on the phenyl ring of phenmetrazine have been explored to understand their impact on monoamine release. For instance, fluorination at different positions of the phenyl ring results in varied pharmacological profiles. The compound 3-fluorophenmetrazine (B1651833) (3-FPM) is a notable example that has been investigated. nih.govljmu.ac.uk Studies on methyl-substituted analogues, such as 4-methylphenmetrazine (4-MPM), have also contributed to the understanding of how phenyl ring substitutions influence interactions with monoamine transporters. nih.gov

The position of the methyl group on the morpholine ring also plays a crucial role. While this compound is the primary compound of interest, its isomer, phenmetrazine (3-methyl-2-phenylmorpholine), has been more extensively studied. nih.gov The stereochemistry of these compounds is also a critical factor, as different enantiomers can exhibit distinct pharmacological properties. nih.govtg.org.au

The following table summarizes the in vitro monoamine release activity for several key phenylmorpholine derivatives, illustrating the impact of structural modifications.

In Vitro Monoamine Release Activity of Phenylmorpholine Derivatives (EC₅₀ nM)
CompoundNorepinephrine (NE) ReleaseDopamine (DA) ReleaseSerotonin (5-HT) Release
2-Phenylmorpholine798620,260
Phenmetrazine29–50.470–1317,765–>10,000
Phendimetrazine>10,000>10,000>100,000
Pseudophenmetrazine514>10,000 (RI)>10,000
Data sourced from rat brain synaptosome assays. wikipedia.org RI denotes reuptake inhibition.

Insights from Bupropion (B1668061) Analogues

Research into analogues of bupropion, which shares a structural relationship with phenylmorpholines, has also provided valuable data. The replacement of a hydroxyl group with hydrogen in bupropion metabolites to create 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues was found to alter antagonist potency at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Specifically, removing the hydroxyl group from (S,S)-hydroxybupropion to yield (S,S)-5a led to a decrease in antagonist potency at the α4β2-nAChR. nih.gov

Interestingly, while the hydroxybupropion (B195616) metabolite (R,R)-4a shows a preference for α3β4-nAChR and (S,S)-4a for α4β2-nAChR, both isomers of the deshydroxy analogue, (R,R)-5a and (S,S)-5a, are slightly selective for α3β4- over α4β2-nAChR. nih.gov This suggests that the hydroxyl moiety is a key contributor to the selectivity of bupropion-related compounds for the α4β2-nAChR. nih.gov

These findings from related phenylmorpholine and bupropion derivatives underscore the intricate structure-activity relationships within this chemical class. The data collectively indicate that minor structural modifications, such as the position of a methyl group or the presence of a hydroxyl group, can significantly influence the pharmacological profile, including potency and selectivity at various monoamine transporters and nicotinic receptors.

Computational Chemistry and Molecular Modeling for 2s,5r 5 Methyl 2 Phenylmorpholine Research

Molecular Docking Simulations to Elucidate Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as (2S,5R)-5-methyl-2-phenylmorpholine, and its biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented as a docking score, which can suggest the strength of the interaction.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand of interest is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in studies of other morpholine-containing compounds, molecular docking has been used to identify critical amino acid residues within the active site of an enzyme that interact with the morpholine (B109124) moiety.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

ParameterValueDescription
Docking Score-8.5 kcal/molPredicted binding affinity. A more negative value indicates stronger binding.
Interacting ResiduesTYR84, PHE290, ASP120Key amino acid residues in the binding pocket involved in interactions.
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and the protein.
RMSD1.2 ÅRoot-mean-square deviation, indicating the similarity of the docked pose to a known binding mode.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. This technique is used to assess the conformational flexibility of a compound like this compound and the stability of its complex with a biological target. By simulating the movements of atoms and molecules, researchers can observe how the compound adapts its shape and how stable its interactions with a protein are.

A key output of MD simulations is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD value suggests that the system has reached equilibrium and that the ligand remains bound in a stable conformation. Another important analysis is the root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the protein and ligand.

Table 2: Illustrative Molecular Dynamics Simulation Parameters

ParameterValueDescription
Simulation Time100 nsThe duration of the simulation.
Average RMSD1.5 ÅAverage deviation of the ligand's position, indicating stability in the binding pocket.
Key FluctuationsResidues 150-160Regions of the protein showing higher flexibility upon ligand binding.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Quantum Chemical Calculations (DFT, HOMO-LUMO)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For a compound like this compound, DFT can be used to optimize its molecular geometry and calculate its electronic structure.

A critical aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. These calculations are fundamental in understanding the intrinsic properties of a molecule that can influence its biological activity.

Table 3: Illustrative Quantum Chemical Calculation Results

ParameterEnergy (eV)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVEnergy difference, indicating chemical stability.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

In Silico Pharmacokinetic Predictions for Compound Design

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are vital in the early stages of drug design to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of failure in later stages of development. For this compound, these tools could predict its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Various computational models, such as those based on quantitative structure-activity relationships (QSAR), are employed to estimate these properties. Parameters like Lipinski's rule of five are often used as a preliminary screen for drug-likeness. More advanced models can predict specific pharmacokinetic parameters, such as the percentage of human oral absorption and potential toxicity.

Table 4: Illustrative In Silico ADME Predictions

PropertyPredicted ValueImplication for Drug Design
Molecular Weight< 500 g/mol Compliant with Lipinski's rule of five.
LogP2.5Indicates good membrane permeability.
Human Oral Absorption> 80%Suggests good potential for oral administration.
BBB PermeabilityLowMay not readily cross the blood-brain barrier.

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Advanced Analytical Techniques for Characterization of 2s,5r 5 Methyl 2 Phenylmorpholine

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopic techniques are fundamental in unequivocally determining the molecular structure of (2S,5R)-5-methyl-2-phenylmorpholine. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR and ¹³C NMR are pivotal. A US patent publication provides key ¹H NMR data for this compound (as compound 6a) in D₂O. google.com The data reveals characteristic signals corresponding to the different protons in the molecule, including the phenyl ring protons, the morpholine (B109124) ring protons, and the methyl group protons. google.com For instance, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.20-7.15 ppm), while the methyl group protons present as a doublet due to coupling with the adjacent proton. google.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques. ESI-MS data for a related compound, (2S,5R)-2-(4-chlorophenyl)-5-methylmorpholine, shows the expected molecular ion peak, confirming its molecular weight. google.com For this compound, the expected molecular weight is 177.24 g/mol . nih.gov The fragmentation pattern in MS can also provide structural clues, for example, by showing the loss of the methyl or phenyl group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, phenmetrazine (3-methyl-2-phenylmorpholine), would show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the ether linkage in the morpholine ring. swgdrug.org

A study on methylphenmetrazine (MPM) isomers provides detailed NMR data for these related compounds, which can be used as a reference for interpreting the spectra of this compound. nih.gov For example, the ¹H NMR of 4-MPM shows the methyl protons on the morpholine ring as a doublet at 0.82 ppm and the phenyl ring protons as multiplets between 7.14 and 7.26 ppm. nih.gov The ¹³C NMR spectrum of 4-MPM shows distinct signals for all carbon atoms, including the methyl carbon, the morpholine ring carbons, and the phenyl ring carbons. nih.gov

Table 1: Representative Spectroscopic Data for this compound and Related Compounds

Technique Compound Key Observations Reference
¹H NMR(2S,5R)-5-Methyl-2-phenyl-morpholine (6a)δ 7.20 (d, 2H, J=9 Hz), 7.15 (d, 2H, J=9 Hz), 3.97 (d, 1H, J=9 Hz), 3.89-3.85 (m, 2H), 2.98-2.81 (m, 3H), 2.29 (s, 3H), 0.73 (d, 3H, J=6 Hz) (Note: some signals may correspond to another stereoisomer in the mixture) google.com
¹H NMR4-Methylphenmetrazine (4-MPM)δ 7.26–7.20 (m, 2H), 7.20–7.14 (m, 2H), 4.12 (d, 1H), 3.94 (dt, 1H), 3.77–3.66 (m, 1H), 3.10–2.97 (m, 3H), 2.30 (s, 3H), 0.82 (d, 3H) nih.gov
¹³C NMR4-Methylphenmetrazine (4-MPM)δ 137.42, 135.84, 128.77, 127.40, 82.72, 65.14, 54.66, 44.00, 20.73, 15.89 nih.gov
MS(2S,5R)-2-(4-chlorophenyl)-5-methylmorpholineESI-MS calculated for C₁₁H₁₄ClNO: 211.08. found 212.1 (M+H)⁺ google.com
IRPhenmetrazineExpected bands for N-H, aromatic and aliphatic C-H, and C-O-C stretching. swgdrug.org

Chromatographic Techniques for Purity and Isomer Analysis (GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from other isomers that may be present as impurities from the synthesis process. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques for this purpose.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for separating and quantifying volatile compounds. For the analysis of morpholine and its derivatives, derivatization is sometimes employed to improve volatility and chromatographic performance. nih.govresearchgate.net For instance, morpholine can be derivatized with sodium nitrite (B80452) to form the more volatile N-nitrosomorpholine, which can then be analyzed by GC-MS. nih.govresearchgate.net A similar derivatization strategy or direct analysis of the underivatized compound could be applied to this compound. The choice of the GC column is critical, with capillary columns like the HP-5MS being commonly used for the analysis of related compounds like phenmetrazine. swgdrug.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. Reversed-phase HPLC is a common mode used for the separation of morpholine derivatives. A study on the separation of positional isomers of fluorophenyl- and chlorophenyl-methylbenzoxazoles, which have structural similarities to the target compound, utilized a C18 column with a gradient elution of acetonitrile (B52724) and water. acs.org This type of method could be adapted for the purity analysis of this compound.

Table 2: Representative Chromatographic Conditions for the Analysis of Morpholine Derivatives

Technique Compound/Matrix Column Mobile Phase/Carrier Gas Detection Reference
GC-MSMorpholine in juices and drugs (after derivatization)Not specifiedHeliumMass Spectrometry nih.govresearchgate.net
GC-MSPhenmetrazineHP-5 MS (30m x 0.25 mm x 0.25 µm)Not specifiedMass Spectrometry swgdrug.org
HPLCIsomers of fluorophenyl- and chlorophenyl-methylbenzoxazoleInertsil ODS-SP C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile/Water gradientDiode Array Detector (310 nm) acs.org

Advanced Separation Techniques for Stereoisomers

The synthesis of a specific stereoisomer like this compound often results in the formation of other stereoisomers (enantiomers and diastereomers). Advanced separation techniques are crucial to isolate and quantify the desired stereoisomer. Chiral chromatography, particularly chiral HPLC, is the gold standard for this purpose. unife.it

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. sigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. sigmaaldrich.com There are various types of CSPs available, including polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrin-based, and protein-based columns. nih.gov

For the separation of the stereoisomers of 5-methyl-2-phenylmorpholine, a polysaccharide-based CSP, such as those commercialized under the Chiralpak® or Chiralcel® brands, would be a primary choice. These phases have demonstrated broad applicability for the separation of a wide range of chiral compounds. nih.gov The selection of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system (e.g., acetonitrile/water), is critical for achieving optimal separation. sigmaaldrich.com

A study on the separation of chiral bitopic ligands, which included a substituted morpholine moiety, successfully employed a Chiralcel OZ-H column with a mobile phase of 10% 2-propanol in hexanes for the separation of enantiomers. nih.gov This provides a strong indication that a similar approach would be effective for the stereoisomers of 5-methyl-2-phenylmorpholine.

Table 3: Potential Chiral HPLC Parameters for the Separation of 5-Methyl-2-phenylmorpholine Stereoisomers

Parameter Potential Condition Rationale/Reference
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel OZ-H, Chiralpak IG-3)Widely applicable for a variety of chiral compounds, including those with morpholine scaffolds. nih.govnih.gov
Mobile Phase Normal-phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine)Often provides good selectivity for chiral amines on polysaccharide-based CSPs. The basic additive helps to improve peak shape.
Mobile Phase Reversed-phase: Acetonitrile/Water or Methanol/Water with buffersCan also be effective, especially with cyclodextrin-based CSPs. sigmaaldrich.com
Detection UV Detector (e.g., at 254 nm)The phenyl group provides strong UV absorbance for sensitive detection.

Emerging Research Avenues and Future Perspectives for Substituted Morpholines

Design of Novel Morpholine-Based Scaffolds with Tuned Bioactivity

The morpholine (B109124) scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. jchemrev.com Researchers are actively designing novel morpholine-based scaffolds by introducing various substituents to modulate their bioactivity. jchemrev.commdpi.com The goal is to create new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles.

The design of these novel scaffolds often involves a deep understanding of structure-activity relationships (SAR). For instance, in the context of anticancer drug development, the morpholine ring has been incorporated into molecules targeting key proteins like mTOR and VEGFR-2. acs.orgnih.gov The addition of a morpholine moiety can enhance water solubility and facilitate specific interactions within the ATP-binding pocket of these kinases. nih.gov The electronegative oxygen atom of the morpholine ring can participate in donor-acceptor interactions, while the nitrogen atom's basicity is lowered, which can be advantageous for receptor binding. acs.org

The development of diverse morpholine libraries is a key strategy in discovering new bioactive compounds. nih.gov By systematically altering the substituents on the morpholine ring, chemists can explore a vast chemical space and identify compounds with desired biological activities. nih.govresearchgate.net For example, a library of 7907 substituted morpholine derivatives was synthesized from a common intermediate, demonstrating the feasibility of generating extensive and diverse collections of these compounds for high-throughput screening. nih.gov

Exploration of Stereoisomeric Effects in New Therapeutic Areas

The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the case of substituted morpholines like (2S,5r)-5-methyl-2-phenylmorpholine, the specific spatial arrangement of the methyl and phenyl groups is crucial for its interaction with biological targets. The exploration of stereoisomeric effects is a critical aspect of drug development, as different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles.

For example, in the class of phenylmorpholines, stereochemistry plays a significant role in their activity as monoamine releasing agents. wikipedia.orgwikipedia.org The cis- and trans-isomers, as well as the individual enantiomers, can have distinct potencies and selectivities for the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov The synthesis of stereochemically pure isomers is therefore essential to fully characterize their biological properties and to develop drugs with optimal therapeutic indices. nih.gove3s-conferences.org

The development of stereoselective synthetic methods allows for the preparation of individual stereoisomers of substituted morpholines, enabling a detailed investigation of their structure-activity relationships. nih.gove3s-conferences.org This knowledge is invaluable for designing new therapeutic agents with improved efficacy and reduced side effects. The ability to produce single stereoisomers in good yield is a significant advancement in the field. e3s-conferences.org

Application of Advanced Synthetic Methodologies for Morpholine Diversity

The synthesis of substituted morpholines, particularly with stereochemical control, has been a subject of intense research. researchgate.net A variety of advanced synthetic methodologies have been developed to create a diverse range of morpholine derivatives. researchgate.netorganic-chemistry.org These methods often start from readily available precursors like amino alcohols and employ sophisticated chemical transformations to construct the morpholine ring. researchgate.net

One notable strategy involves the palladium-catalyzed carboamination reaction of O-allyl ethanolamines with aryl or alkenyl halides. nih.gove3s-conferences.org This method allows for the concise and stereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov Other innovative approaches include electrophile-induced cyclization of N-allyl-β-aminoalcohols, which can yield chiral morpholines with high diastereoselectivity. banglajol.info

The development of one-pot and multicomponent reactions has further streamlined the synthesis of morpholine derivatives. researchgate.net For example, a tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been shown to be an efficient route to enantiomerically enriched 3-substituted morpholines. organic-chemistry.org These advanced synthetic methods are crucial for generating the chemical diversity needed for drug discovery programs. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental methods has become an indispensable part of modern drug discovery. nih.govumn.edu This synergistic approach accelerates the identification and optimization of new drug candidates by combining the predictive power of computational models with the empirical validation of laboratory experiments. nih.gov

In the context of morpholine-based drug discovery, computational tools are used to design novel derivatives, predict their binding affinity to biological targets, and evaluate their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). researchgate.netnih.gov For instance, molecular docking and molecular dynamics simulations can provide insights into how a morpholine derivative interacts with the active site of a target protein, guiding the design of more potent and selective inhibitors. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to understand the relationship between the chemical structure of morpholine derivatives and their biological activity. nih.gov By building predictive models based on existing data, QSAR can help prioritize which new compounds to synthesize and test, thereby saving time and resources. nih.gov The combination of these in silico methods with high-throughput screening and traditional medicinal chemistry allows for a more rational and efficient drug discovery process.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2S,5r)-5-methyl-2-phenylmorpholine, and how can reaction conditions be optimized for improved yield?

  • Answer : The synthesis of morpholine derivatives often employs nucleophilic substitution or reductive amination. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are critical. Evidence from analogous compounds (e.g., ((2S,5R)-5-phenylpyrrolidine derivatives) suggests that optimizing solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) can enhance diastereomeric ratios . Reaction monitoring via TLC or inline FTIR is recommended to identify intermediates. Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may require iterative adjustment of stoichiometry, particularly for amine coupling steps .

Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this compound?

  • Answer :

  • X-ray crystallography : Single-crystal XRD with SHELXL refinement is the gold standard for absolute configuration determination. The Flack parameter (>0.95 confidence) resolves enantiomorph polarity .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol (95:5) to separate enantiomers. Retention time comparisons with standards validate stereochemical purity .
  • NMR spectroscopy : 1^1H- and 13^13C-NMR coupling constants (e.g., 3JHH^3J_{HH} for chair conformations) and NOESY correlations differentiate diastereomers .
  • Polarimetry : Specific rotation ([α]D_D) should align with literature values for (2S,5r) configurations .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

  • Answer : Discrepancies often arise from dynamic conformational equilibria in solution (e.g., chair flipping in morpholine rings) versus static solid-state structures. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for conformational exchange .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian 16) with experimental data to validate dominant conformers .
  • Twinning analysis in XRD : Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains that may distort electron density maps .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrogen lone pair in morpholine has high HOMO energy, favoring alkylation or acylation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents).
  • Docking studies : If the compound has biological targets, AutoDock Vina can model binding affinities to enzymes or receptors .

Q. How can enantiomeric excess (ee) challenges in asymmetric synthesis be addressed for this compound?

  • Answer :

  • Chiral catalysts : Use Ru-BINAP complexes for hydrogenation or organocatalysts (e.g., proline derivatives) for kinetic resolution .
  • Derivatization : Convert the amine to a diastereomeric urea or sulfonamide for easier separation via standard chromatography .
  • Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of enantiomers in a racemizing medium to enhance ee .

Methodological Notes

  • For asymmetric synthesis, cross-validate ee using both chiral HPLC and Mosher’s ester analysis .
  • Contradictory data require iterative hypothesis testing (e.g., crystallography + DFT) rather than single-technique reliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.